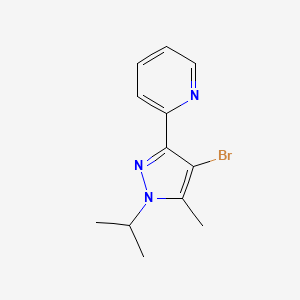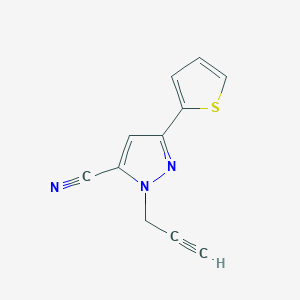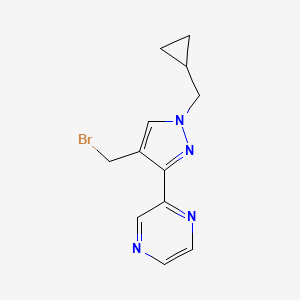
(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid
Übersicht
Beschreibung
(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid, also known as 4-oxo-4-(trifluoromethyl)azetidine-1-carboxylic acid (TFM-CA), is a synthetic organic compound that has recently gained attention for its potential applications in scientific research. It is a versatile molecule that can be used as a starting material for a variety of organic reactions and can be used as an intermediate in the synthesis of complex molecules. TFM-CA is a carboxylic acid with a trifluoromethyl group at the 3-position of the azetidine ring, which gives it unique properties that can be exploited in a variety of scientific applications.
Wissenschaftliche Forschungsanwendungen
Neuroprotective Agents
The synthesis and structure-activity relationship (SAR) studies of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, including 2-amino variants, have identified these compounds as potent inhibitors of kynurenine-3-hydroxylase. These inhibitors are significant due to their role in preventing the synthesis of quinolinic acid, which is implicated in neurodegenerative diseases, thus highlighting their potential as neuroprotective agents (Drysdale et al., 2000).
Synthesis of Trifluoromethyl-Containing Compounds
3-Hydroxy-4-(trifluoromethyl)azetidin-2-ones have been utilized as building blocks for synthesizing various CF3-containing compounds, such as aminopropanes, oxazinan-2-ones, and aziridines. This utility underscores the compound's role in introducing trifluoromethyl groups into bioactive molecules, which can significantly alter their physicochemical properties and biological activities (Dao Thi Hang et al., 2018).
Antimicrobial and Antibacterial Applications
Novel heterocyclic compounds derived from 4-(4-bromophenyl)-4-oxobut-2-enoic acid exhibit promising antibacterial activities. These compounds, developed through Aza–Michael addition reactions, showcase the compound's utility in generating new molecules with potential for treating bacterial infections (El-Hashash et al., 2015).
Hemostatic Activity
Research into 4-(het)aryl-4-oxobut-2-enoic acid derivatives has led to the discovery of compounds with significant hemostatic activity, which can aid in controlling bleeding. This application is crucial for developing new therapeutic agents for managing hemorrhage (Pulina et al., 2017).
Catalysis and Synthesis Efficiency
Efficient synthesis methods using ytterbium triflate catalysis under microwave assistance have been developed for the production of 4-(hetero)aryl-4-oxobut-2-enoic acid derivatives. This process highlights the compound's relevance in streamlining the synthesis of biologically active molecules (Tolstoluzhsky et al., 2008).
Eigenschaften
IUPAC Name |
(E)-4-[3-hydroxy-3-(trifluoromethyl)azetidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO4/c9-8(10,11)7(16)3-12(4-7)5(13)1-2-6(14)15/h1-2,16H,3-4H2,(H,14,15)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFIZEFWUYSVTGD-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C=CC(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1C(=O)/C=C/C(=O)O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















